
1,2,3-Tribromopropene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Tribromopropene is an organic compound with the molecular formula C3H5Br3. It is a colorless to light yellow liquid that is known for its high density and toxicity. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
1,2,3-Tribromopropene can be synthesized through several methods. One common synthetic route involves the bromination of allyl bromide. The reaction typically requires a bromine source and a catalyst to facilitate the addition of bromine atoms to the propene backbone. Industrial production methods often involve the use of bromine and a suitable solvent under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,2,3-Tribromopropene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Reduction Reactions: It can be reduced to form less brominated derivatives or even fully dehalogenated products using reducing agents like zinc or sodium in the presence of a suitable solvent.
Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and various reducing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or reducing agent used.
Scientific Research Applications
1,2,3-Tribromopropene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a tool for studying the effects of halogenated compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,2,3-tribromopropene exerts its effects involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This can result in the inhibition of enzyme activity, disruption of cellular processes, and other biological effects.
Comparison with Similar Compounds
1,2,3-Tribromopropene can be compared with other similar compounds such as:
1,2-Dibromoethane: Another halogenated compound used in organic synthesis and as a fumigant.
1,3-Dibromopropane: Similar in structure but with bromine atoms on different carbon atoms, leading to different reactivity and applications.
Tetrabromoethane: A more heavily brominated compound with different physical and chemical properties.
The uniqueness of this compound lies in its specific arrangement of bromine atoms, which imparts distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
54572-80-4 |
|---|---|
Molecular Formula |
C3H3Br3 |
Molecular Weight |
278.77 g/mol |
IUPAC Name |
(Z)-1,2,3-tribromoprop-1-ene |
InChI |
InChI=1S/C3H3Br3/c4-1-3(6)2-5/h1H,2H2/b3-1- |
InChI Key |
GCYDHXOUHNLRDZ-IWQZZHSRSA-N |
Isomeric SMILES |
C(/C(=C/Br)/Br)Br |
Canonical SMILES |
C(C(=CBr)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,8-Dimethyl-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B11956321.png)
![4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B11956328.png)
![2-[(Chloroacetyl)amino]acrylic acid](/img/structure/B11956335.png)
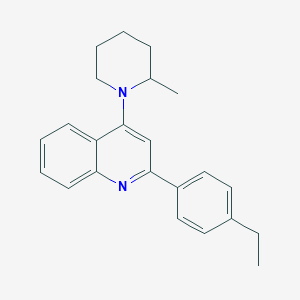

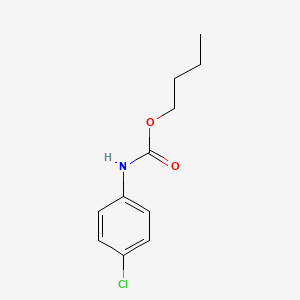
![1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea](/img/structure/B11956354.png)
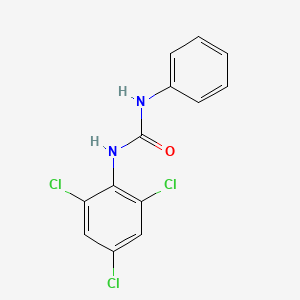
![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11956366.png)

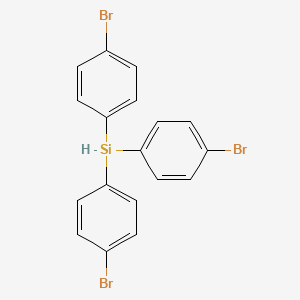
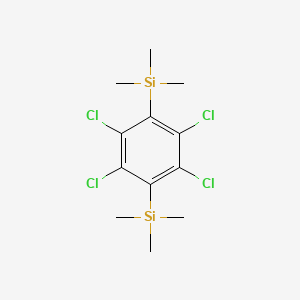
![2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol](/img/structure/B11956384.png)

